molecular formula C13H17Br B14773436 (4-Bromophenyl)cycloheptane

(4-Bromophenyl)cycloheptane

Cat. No.: B14773436
M. Wt: 253.18 g/mol
InChI Key: KYPPJXFQNPJHIP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)cycloheptane is an organic compound with the molecular formula C13H17Br It consists of a cycloheptane ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Bromophenyl)cycloheptane involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques to enhance production rates .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)cycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: The aromatic ring or the cycloheptane ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cycloheptane derivative .

Scientific Research Applications

(4-Bromophenyl)cycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Bromophenyl)cycloheptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromine atom and the cycloheptane ring can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: A simple cycloalkane with the formula C7H14, used as a nonpolar solvent.

    (4-Bromophenyl)cyclohexane: Similar to (4-Bromophenyl)cycloheptane but with a six-membered ring instead of a seven-membered ring.

    (4-Bromophenyl)cyclooctane: Contains an eight-membered ring, offering different steric and electronic properties.

Uniqueness

This compound is unique due to its seven-membered ring, which provides distinct conformational flexibility and reactivity compared to its six- and eight-membered counterparts.

Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

(4-bromophenyl)cycloheptane

InChI

InChI=1S/C13H17Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11H,1-6H2

InChI Key

KYPPJXFQNPJHIP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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